molecular formula C10H10ClFO5S B3417085 4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid CAS No. 1016838-81-5

4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid

Cat. No. B3417085
CAS RN: 1016838-81-5
M. Wt: 296.70 g/mol
InChI Key: GAJJWMGAJLYABH-UHFFFAOYSA-N
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Description

4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid is a chemical compound with a molecular weight of 296.7 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClFO5S/c11-18(15,16)7-3-4-9(8(12)6-7)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) . This code represents the molecular structure of the compound.

Scientific Research Applications

Environmental Studies and Herbicide Research

Phenoxy herbicides and similar compounds have been extensively studied for their environmental impact, particularly their sorption behaviors and effects on aquatic ecosystems. For example, Werner et al. (2012) reviewed sorption experiments of phenoxy herbicides like 2,4-D, revealing that soil organic matter and iron oxides are significant sorbents for these compounds. This research helps understand how similar compounds, including 4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid, might behave in soil and water environments, affecting their transport and bioavailability (Werner, Garratt, & Pigott, 2012).

Muszyński et al. (2019) also reviewed the occurrence and transformation of phenoxy acids in aquatic environments, underscoring the importance of understanding these compounds' behavior for environmental protection and pollution management. This research could be relevant for assessing the environmental impact of similar compounds (Muszyński, Brodowska, & Paszko, 2019).

Pharmacological Effects and Drug Synthesis

Several studies focus on the pharmacological properties of phenolic acids and their derivatives, which may provide insight into the potential biomedical applications of this compound. For instance, Naveed et al. (2018) explored the biological and pharmacological effects of Chlorogenic Acid (CGA), highlighting its therapeutic roles, including antioxidant and anti-inflammatory activities. Such studies suggest that structurally related compounds might also possess beneficial pharmacological properties (Naveed et al., 2018).

Zhang et al. (2021) discussed levulinic acid's applications in drug synthesis, indicating the potential of carboxylic acids and derivatives in pharmaceutical development. This research suggests that compounds like this compound could be valuable in synthesizing new drugs or as intermediates in pharmaceutical manufacturing (Zhang et al., 2021).

Synthetic Chemistry and Catalyst Development

Research on the use of metal cation-exchanged clay catalysts by Tateiwa and Uemura (1997) demonstrates the versatility of modified natural and synthetic clays in organic synthesis. This area of research may offer insights into how compounds such as this compound could serve as intermediates or reactants in catalyzed synthesis processes, potentially leading to the development of new materials or chemical products (Tateiwa & Uemura, 1997).

properties

IUPAC Name

4-(4-chlorosulfonyl-2-fluorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO5S/c11-18(15,16)7-3-4-9(8(12)6-7)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJJWMGAJLYABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016838-81-5
Record name 4-[4-(chlorosulfonyl)-2-fluorophenoxy]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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